molecular formula C14H17NO B1449181 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde CAS No. 1350761-19-1

1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

Cat. No.: B1449181
CAS No.: 1350761-19-1
M. Wt: 215.29 g/mol
InChI Key: SYDLLYXYDUNXLV-UHFFFAOYSA-N
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Description

1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde (CAS No: 1350761-19-1) is a high-purity synthetic indole derivative supplied for research and development purposes. With a molecular formula of C14H17NO and a molecular weight of 215.29, this compound serves as a versatile chemical building block, particularly in medicinal chemistry. Its core structure features an indole scaffold substituted with an isopropyl group, two methyl groups, and a formyl group at the 5-position . The indole nucleus is a privileged structure in drug discovery, known for its widespread presence in biologically active molecules and natural products . This specific carbaldehyde is a key intermediate in the synthesis of more complex heterocyclic systems. Researchers utilize it to develop novel compounds for probing antibacterial pathways, including those active against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, its derivatives are investigated for their potential cytotoxic activities against various cancer cell lines, making it a valuable scaffold in anticancer research . The reactive aldehyde group is instrumental in constructing hydrazone and Schiff base ligands, which can form metal complexes with demonstrated antimicrobial, antimalarial, and anti-tubercular properties . This product is intended for research applications only and is not meant for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,3-dimethyl-1-propan-2-ylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-9(2)15-11(4)10(3)13-7-12(8-16)5-6-14(13)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDLLYXYDUNXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197597
Record name 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-19-1
Record name 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that indole derivatives, including 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde, are pivotal in drug discovery due to their diverse biological activities. The compound exhibits potential anti-inflammatory and anti-cancer properties, making it a candidate for developing new therapeutic agents targeting various diseases .

Case Studies

  • A study highlighted the modification of indole derivatives to enhance their pharmacological profiles. The introduction of specific functional groups has been shown to improve bioactivity against cancer cells .
  • Another investigation focused on the synthesis of novel indole-based compounds that demonstrated significant antibacterial activity, suggesting that this compound could be a valuable scaffold for similar developments .

Organic Synthesis

Intermediate in Synthesis
This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the creation of diverse derivatives with tailored properties for specific applications .

Synthetic Pathways
The synthesis of this compound can be achieved through several methods:

  • Vilsmeier-Haack Reaction: A common method for formylating indoles to introduce aldehyde functionalities.
  • Knoevenagel Condensation: This reaction can be utilized to form carbon-carbon bonds, leading to more complex structures from this compound .

Material Science

Innovative Materials Development
The compound is being investigated for its role in creating advanced materials, such as polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance in various industrial applications .

Research Findings
Recent studies have focused on how indole derivatives can be used to develop smart materials that respond to environmental stimuli. The ability of this compound to participate in polymerization reactions makes it a candidate for such innovative research .

Flavor and Fragrance Industry

Key Ingredient in Formulations
In the flavor and fragrance industry, this compound is explored for its potential as a flavoring agent due to its unique aromatic properties. It can contribute to the formulation of complex scents and flavors used in perfumes and food products .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anti-inflammatory and anti-cancer properties; modification enhances bioactivity
Organic SynthesisActs as an intermediate; versatile synthetic pathways available
Material ScienceInvestigated for use in advanced materials; enhances mechanical properties
Flavor & FragranceExplored as a flavoring agent due to unique aromatic qualities

Mechanism of Action

The mechanism of action of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various cellular processes.

Comparison with Similar Compounds

1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

Overview

1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, known for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in various natural products and drugs. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Receptors
this compound interacts with several biological targets, primarily through receptor binding. Indole derivatives are known to exhibit high affinity for various receptors, influencing multiple signaling pathways.

Biochemical Pathways
The compound's interactions can lead to modulation of key biochemical pathways associated with cell proliferation, apoptosis, and inflammation. This versatility is attributed to the structural features common in indole derivatives, which allow them to engage with different molecular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : Preliminary studies suggest that indole derivatives can inhibit viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine production.
  • Anticancer Properties : Evidence suggests that it can induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities

Activity Type Observed Effects Reference
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of cytokine levels
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

Several studies have investigated the biological effects of indole derivatives similar to this compound:

  • Cytotoxicity Studies : A study demonstrated that compounds structurally related to this indole derivative showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and FaDu (hypopharyngeal cancer) cells. The compounds induced apoptosis more effectively than standard chemotherapeutics like bleomycin .
  • Antibacterial Activity : Research highlighted the antibacterial properties of related indole compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was notably low for certain derivatives, indicating potential as antimicrobial agents .
  • Molecular Docking Studies : Molecular docking analyses have suggested that the compound can effectively bind to key proteins involved in bacterial resistance mechanisms, enhancing its potential as an antibacterial agent .

Preparation Methods

General Synthetic Strategies

The preparation of substituted indole-5-carbaldehydes typically follows a two-step approach:

  • Step 1: Construction or modification of the indole core with desired substituents (isopropyl and methyl groups).
  • Step 2: Introduction of the aldehyde group at the 5-position via selective formylation.

Formylation via Vilsmeier-Haack Reaction

The most widely reported and reliable method for introducing the aldehyde group into indole derivatives is the Vilsmeier-Haack reaction , which involves the generation of a reactive electrophilic formylating agent from phosphorus oxychloride and an amide solvent such as dimethylformamide (DMF).

Procedure Summary

Step Description Conditions
1 Preparation of Vilsmeier reagent by slow addition of phosphorus oxychloride to anhydrous dimethylformamide at 0-5 °C with stirring for 30-40 minutes 0-5 °C, 30-40 min
2 Dropwise addition of 2,3-dimethyl-1-isopropylindole (or corresponding 2-methylaniline precursor) dissolved in anhydrous DMF to the Vilsmeier reagent at 0-5 °C 0-5 °C
3 Stirring at room temperature for 1-2 hours followed by reflux heating for 5-8 hours to complete formylation Room temp 1-2 h, reflux 5-8 h
4 Quenching the reaction with saturated sodium carbonate solution to neutralize and precipitate the product pH adjusted to 8-9
5 Isolation by filtration, drying, and recrystallization to obtain pure 5-carbaldehyde substituted indole Recrystallization solvent varies

This method has been validated for various substituted indole-3-carboxaldehydes and related compounds and can be adapted for the 5-position aldehyde substitution by starting from appropriately substituted aniline or indole precursors.

Precursor Synthesis: Substituted Indole Core

The synthesis of the 1-isopropyl-2,3-dimethylindole core can be achieved through:

The order of these steps is critical to avoid over-alkylation or unwanted side reactions.

Purification and Characterization

After synthesis, purification typically involves:

Characterization confirms the aldehyde group and substitution pattern using:

Research Findings and Comparative Data

Parameter Typical Condition Outcome/Notes
Solvent for Vilsmeier reagent Anhydrous DMF Ensures efficient formation of electrophilic species
Temperature control 0-5 °C during reagent formation and addition Minimizes side reactions and decomposition
Reaction time 6-10 hours total (including reflux) Ensures complete formylation
pH adjustment 8-9 using saturated sodium carbonate Facilitates precipitation of product
Yield range 60-85% (reported for similar indole aldehydes) Dependent on precursor purity and reaction scale
Purity >98% after recrystallization Confirmed by HPLC and NMR

These parameters are consistent with industrial and laboratory-scale syntheses of indole aldehydes, adapted here for the specific substitution pattern of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde.

Summary Table of Preparation Steps

Step No. Process Reagents Conditions Purpose
1 Vilsmeier reagent preparation Phosphorus oxychloride, DMF 0-5 °C, 30-40 min Generate formylating agent
2 Formylation reaction 1-isopropyl-2,3-dimethylindole, Vilsmeier reagent 0-5 °C addition, RT stirring, reflux 5-8 h Introduce aldehyde at 5-position
3 Neutralization Saturated sodium carbonate solution pH 8-9 Quench and precipitate product
4 Isolation Filtration, washing Ambient Remove impurities
5 Purification Recrystallization (ethanol/methanol) Ambient to mild heating Obtain high-purity compound

Q & A

Q. What are the recommended synthetic routes for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde?

A common approach involves refluxing aldehyde precursors with nucleophilic reagents in acetic acid, using sodium acetate as a catalyst. For example, similar indole-carbaldehyde derivatives are synthesized via condensation of 3-formyl-indole intermediates with thiazolones or thiazolidinones under acidic conditions, followed by recrystallization from DMF/acetic acid mixtures . Adjust reaction times (2.5–5 hours) and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to nucleophile) to optimize yield.

Q. How can the crystal structure of this compound be determined experimentally?

X-ray crystallography using programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) is standard. SHELXL handles small-molecule refinement robustly, even for high-resolution or twinned data, while OLEX2 integrates workflow management for crystallographic analysis . Ensure proper crystal mounting and data collection parameters (e.g., low-temperature settings to reduce thermal motion).

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for this compound are limited, structurally related isopropyl-dimethyl derivatives (e.g., 1-isopropyl-2,2-dimethyltrimethylene diisobutyrate) have proposed reproductive toxicity classifications (Repr. 1B, H360D) under EU CLP regulations . Treat it as hazardous: use PPE, avoid inhalation/contact, and adhere to waste disposal guidelines. Note that some analogs show no acute eye irritation in OECD Guideline 405 tests .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

Triangulate data using multiple techniques:

  • X-ray crystallography provides unambiguous structural confirmation .
  • 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations, especially for indole ring substituents.
  • High-resolution mass spectrometry (HRMS) verifies molecular formula. If discrepancies persist, re-examine synthesis steps for potential byproducts or incomplete purification .

Q. What challenges arise in refining the crystal structure of this compound, and how can they be addressed?

Challenges include:

  • Disorder in alkyl groups : Apply SHELXL’s PART and SIMU instructions to model isotropic displacement parameters for isopropyl/methyl groups .
  • Twinned data : Use TWIN and BASF commands in SHELXL to refine twin laws . Validate refinement with Rint (<5%) and GooF (≈1).

Q. How can the pharmacological activity of this compound be evaluated in cancer research?

  • In vitro assays : Screen against cancer cell lines (e.g., via MTT assays) and compare IC50 values with structurally related compounds, such as indole-carboxamide derivatives used in kinase inhibition .
  • Computational docking : Model interactions with targets like Flt3 or Akt using molecular dynamics simulations, leveraging indole’s π-stacking propensity .

Q. How should researchers address contradictions between computational predictions and experimental biological activity?

  • Reassess binding models : Use flexible docking to account for conformational changes in target proteins.
  • Validate via mutagenesis : Modify key residues in the binding pocket (e.g., using CRISPR/Cas9) to test predicted interactions .
  • Re-examine solubility : Poor bioavailability due to the aldehyde’s hydrophilicity may reduce efficacy; consider prodrug strategies .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
  • Data Reproducibility : Document all synthesis conditions (e.g., reflux time, solvent ratios) and crystallography parameters (wavelength, temperature) to align with ICMJE standards .
  • Regulatory Compliance : Track evolving CLP classifications for isopropyl-dimethyl analogs to update lab safety protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde
Reactant of Route 2
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

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